molecular formula C32H36N2O6S2 B164878 4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid CAS No. 128959-33-1

4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid

Cat. No.: B164878
CAS No.: 128959-33-1
M. Wt: 608.8 g/mol
InChI Key: FJDPJWAURFQFQL-UHFFFAOYSA-N
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Description

4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenylthio group attached to a phenol moiety, further linked to an aminopropyl group. The ethanedioate (oxalate) salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid typically involves multiple steps:

    Formation of the Phenylthio Intermediate: The initial step involves the reaction of 2-bromophenol with thiophenol in the presence of a base such as potassium carbonate. This reaction forms 2-phenylthiophenol.

    Aminopropylation: The next step is the introduction of the aminopropyl group. This is achieved by reacting 2-phenylthiophenol with 2-bromo-1-aminopropane under basic conditions to yield 2-((2-(2-aminopropyl)phenyl)thio)phenol.

    Salt Formation: Finally, the compound is converted into its ethanedioate (oxalate) salt form by reacting it with oxalic acid in a suitable solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the initial formation of the phenylthio intermediate and subsequent aminopropylation.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Salt Formation and Crystallization: The final step involves the formation of the ethanedioate salt and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in 2-((2-(2-Aminopropyl)phenyl)thio)phenol can undergo oxidation reactions, forming quinone derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Various substituted phenolic and aminopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in assays to investigate enzyme activity or as a ligand in receptor binding studies.

Medicine

The compound has potential applications in medicinal chemistry. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for manufacturing processes that require precise chemical modifications.

Mechanism of Action

The mechanism by which 4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid exerts its effects depends on its interaction with molecular targets. The aminopropyl group can interact with enzymes or receptors, while the phenolic and phenylthio groups can participate in redox reactions or binding interactions. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(2-Aminopropyl)phenyl)thio)ethanol
  • 2-((2-(2-Aminopropyl)phenyl)thio)aniline
  • 2-((2-(2-Aminopropyl)phenyl)thio)benzoic acid

Uniqueness

Compared to similar compounds, 4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid is unique due to its specific combination of functional groups. The presence of both phenolic and aminopropyl groups, along with the phenylthio linkage, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it particularly valuable in research and industrial applications where specific chemical interactions are required.

Properties

CAS No.

128959-33-1

Molecular Formula

C32H36N2O6S2

Molecular Weight

608.8 g/mol

IUPAC Name

4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid

InChI

InChI=1S/2C15H17NOS.C2H2O4/c2*1-11(16)10-12-4-2-3-5-15(12)18-14-8-6-13(17)7-9-14;3-1(4)2(5)6/h2*2-9,11,17H,10,16H2,1H3;(H,3,4)(H,5,6)

InChI Key

FJDPJWAURFQFQL-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.C(=O)(C(=O)O)O

Canonical SMILES

CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.C(=O)(C(=O)O)O

Synonyms

2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt)

Origin of Product

United States

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